molecular formula C10H14N6O3 B11524699 methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-tert-butyl-1H-1,2,3-triazole-4-carboxylate

methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-tert-butyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11524699
M. Wt: 266.26 g/mol
InChI Key: QRHXGSWMZNLUNV-UHFFFAOYSA-N
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Description

Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-tert-butyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that features both oxadiazole and triazole rings. These types of compounds are often of interest due to their potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of multiple nitrogen atoms in the structure can impart unique chemical and physical properties, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-tert-butyl-1H-1,2,3-triazole-4-carboxylate typically involves the formation of the oxadiazole and triazole rings through cyclization reactions. One common method involves the reaction of appropriate precursors under controlled conditions to form the desired heterocyclic rings. For example, the oxadiazole ring can be formed by the reaction of a nitrile oxide with an alkyne, while the triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-tert-butyl-1H-1,2,3-triazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or nitric acid (HNO₃) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-tert-butyl-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-tert-butyl-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple nitrogen atoms allows for hydrogen bonding and other interactions with biological molecules, which can influence its activity and selectivity .

Comparison with Similar Compounds

  • 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole

Comparison: Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-tert-butyl-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of both oxadiazole and triazole rings, which can impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-tert-butyltriazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O3/c1-10(2,3)6-5(9(17)18-4)12-15-16(6)8-7(11)13-19-14-8/h1-4H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHXGSWMZNLUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=NN1C2=NON=C2N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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